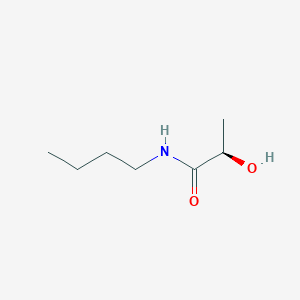

(2R)-N-Butyl-2-hydroxypropanamide

Description

(2R)-N-Butyl-2-hydroxypropanamide is a chiral secondary alcoholamide characterized by a hydroxy group at the C2 position of the propanamide backbone and an N-butyl substituent. Its molecular formula is C₇H₁₅NO₂ (molecular weight: 145.20 g/mol).

Properties

Molecular Formula |

C7H15NO2 |

|---|---|

Molecular Weight |

145.20 g/mol |

IUPAC Name |

(2R)-N-butyl-2-hydroxypropanamide |

InChI |

InChI=1S/C7H15NO2/c1-3-4-5-8-7(10)6(2)9/h6,9H,3-5H2,1-2H3,(H,8,10)/t6-/m1/s1 |

InChI Key |

YYPXVBKQCDCNCD-ZCFIWIBFSA-N |

Isomeric SMILES |

CCCCNC(=O)[C@@H](C)O |

Canonical SMILES |

CCCCNC(=O)C(C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-N-Butyl-2-hydroxypropanamide typically involves the reaction of ®-2-hydroxypropanoic acid with butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired enantiomer. The process involves:

Reactants: ®-2-hydroxypropanoic acid and butylamine.

Catalysts: Acid or base catalysts may be used to facilitate the reaction.

Solvents: Common solvents include water or organic solvents like ethanol.

Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.

Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors. The process parameters are optimized to maximize yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R)-N-Butyl-2-hydroxypropanamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The amide group can be reduced to form an amine.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions include:

Oxidation: Formation of (2R)-N-Butyl-2-oxopropanamide.

Reduction: Formation of (2R)-N-Butyl-2-aminopropanamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticonvulsant Properties

One of the notable applications of (2R)-N-Butyl-2-hydroxypropanamide is in the development of anticonvulsant medications. Research indicates that compounds with similar structural features have been used to synthesize drugs like lacosamide, which is effective in treating epilepsy and neuropathic pain. The synthesis process involves creating intermediates that can be further modified to enhance their pharmacological properties .

1.2 Antimicrobial Activity

Studies have shown that derivatives of this compound exhibit antimicrobial properties. For instance, a series of compounds related to this structure were tested for their efficacy against various pathogens, including bacteria and fungi. Results indicated promising antimicrobial activity, suggesting potential applications in treating infections .

Nanotechnology Applications

2.1 Phenolic-enabled Nanotechnology

The compound's phenolic characteristics allow for its incorporation into nanotechnology applications, particularly in biomedical fields. The synthesis of nanoparticles using phenolic compounds has been explored for drug delivery systems, bioimaging, and therapeutic agents. These nanoparticles have demonstrated enhanced stability and bioavailability, making them suitable for various medical applications .

2.2 Particle Engineering

This compound can be utilized in particle engineering for the creation of nanohybrid materials. The interactions between this compound and other materials can lead to the development of advanced systems with controlled size and functionality, which are crucial for targeted drug delivery and biosensing technologies .

Case Studies

Mechanism of Action

The mechanism of action of (2R)-N-Butyl-2-hydroxypropanamide involves its interaction with specific molecular targets. The hydroxyl and amide groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares (2R)-N-Butyl-2-hydroxypropanamide with three analogs from the evidence:

| Compound Name | Molecular Weight (g/mol) | Key Functional Groups | Substituents | Stereochemistry |

|---|---|---|---|---|

| This compound (Target) | 145.20 | Hydroxy (C2), Butylamide (N) | N-butyl, C2-hydroxy | 2R configuration |

| (2R)-2-Amino-N-methoxy-N-methyl-propanamide | 132.16 | Amino (C2), Methoxy-N-methylamide (N) | N-methoxy-N-methyl, C2-amino | 2R configuration |

| Compound m (PF 43(1), 2017) | ~700 (estimated) | Hydroxy, Acetamido, Phenoxy | Complex aromatic and aliphatic chains | 2S,4S,5S configurations |

| Compound n (PF 43(1), 2017) | ~700 (estimated) | Hydroxy, Acetamido, Phenoxy | Complex aromatic and aliphatic chains | 2R,4R,5S configurations |

Key Observations:

Functional Groups: The target compound features a hydroxy group, enhancing hydrogen-bond donor capacity, while (2R)-2-Amino-N-methoxy-N-methyl-propanamide () replaces this with an amino group, increasing basicity and altering interaction profiles . Compounds m and n () contain bulky aromatic (phenoxy) and acetamido groups, likely influencing receptor binding and metabolic stability compared to the simpler aliphatic target compound .

Compounds m and n exhibit extended hydrophobic regions (phenyl groups), suggesting higher plasma protein binding but reduced solubility .

Stereochemistry :

- The 2R configuration in the target compound contrasts with the 2S in Compound m and 2R in Compound n . Stereochemistry critically impacts biological activity; for example, R-configurations may favor binding to specific enantioselective enzymes or receptors .

Biological Activity

(2R)-N-Butyl-2-hydroxypropanamide is a compound with unique stereochemistry that influences its biological activity and interactions. This article reviews the biological properties, mechanisms of action, and potential applications of this compound based on diverse scientific literature.

Structure and Stereochemistry

The compound is characterized by a butyl group, a hydroxyl group, and an amide functional group, which contribute to its reactivity and biological interactions. The stereochemistry of the (2R) configuration is crucial, as it can lead to different biological activities compared to its enantiomer.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The hydroxyl and amide groups enhance its binding affinity to various enzymes and receptors, leading to diverse biological effects.

- Enzyme Interaction : The compound may inhibit or modulate enzyme activity, influencing biochemical pathways.

- Receptor Binding : It can interact with specific receptors, potentially affecting signal transduction pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

The compound has been investigated for its anticancer potential. In particular, studies have highlighted its ability to inhibit matrix metalloproteinases (MMPs), which are crucial in tumor invasion and metastasis. For instance, derivatives of this compound demonstrated nanomolar inhibition of MMP-2 and MMP-9 in glioblastoma cells without affecting cell viability .

Cytotoxicity

Cytotoxicity assays reveal that while this compound can be cytotoxic to certain cell lines, it also shows selectivity, sparing normal cells at therapeutic concentrations .

Case Studies

-

In Vitro Studies on Antimicrobial Activity :

- A study reported the synthesis of derivatives demonstrating significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.

- Table 1 summarizes the minimum inhibitory concentrations (MICs) for various bacterial strains:

Compound Bacterial Strain MIC (µg/mL) 1 E. coli 10 2 S. aureus 5 3 P. aeruginosa 15 -

Anticancer Activity in Glioblastoma :

- A derivative of this compound was tested for its effect on U87MG glioma cells.

- Results indicated significant inhibition of cell invasion at nanomolar concentrations:

Compound MMP Inhibition (%) IC50 (nM) 5a 85 50 Control - >1000

Applications

The unique properties of this compound make it a valuable candidate in various fields:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2R)-N-Butyl-2-hydroxypropanamide, and how can yield and enantiomeric purity be maximized?

- Methodological Answer : Synthesis typically involves coupling 2-hydroxypropanoic acid derivatives with n-butylamine under controlled conditions. Key parameters include:

- Catalyst selection : Use chiral catalysts (e.g., L-proline derivatives) to enhance stereoselectivity .

- Reaction monitoring : Employ HPLC with chiral columns (e.g., Chiralpak® IA) to track enantiomeric excess during synthesis .

- Yield optimization : Adjust stoichiometry (e.g., 1.2:1 molar ratio of acylating agent to amine) and use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis .

Q. How can this compound be characterized to confirm its structural and stereochemical integrity?

- Methodological Answer :

- NMR spectroscopy : Use - and -NMR to verify the hydroxypropanamide backbone. Key signals include a downfield shift for the hydroxyl proton (~5.0 ppm) and distinct splitting patterns for the chiral center .

- Chiral chromatography : Compare retention times against racemic mixtures using columns like Chiralcel® OD-H (hexane:isopropanol = 90:10) .

- Mass spectrometry : Confirm molecular weight (e.g., [M+H] = 174.2) via high-resolution MS .

Q. What protocols ensure the stability of this compound under varying storage conditions?

- Methodological Answer :

- Accelerated stability testing : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC. Hydrolysis is a key degradation pathway; use lyophilization or inert atmospheres (argon) for long-term storage .

- pH-dependent stability : Conduct kinetic studies in buffers (pH 3–9) to identify optimal storage pH (e.g., pH 5–7 minimizes ester hydrolysis) .

Advanced Research Questions

Q. How can enantiomeric resolution challenges be addressed when scaling up this compound synthesis?

- Methodological Answer :

- Dynamic kinetic resolution : Use lipases (e.g., Candida antarctica) to racemize undesired (2S)-enantiomers during synthesis .

- Crystallization-induced asymmetric transformation : Seed reactions with (2R)-enantiomer crystals to drive stereoselective crystallization .

- Membrane-based separation : Employ chiral-selective membranes (e.g., cyclodextrin-functionalized polymers) for industrial-scale purification .

Q. What experimental designs are suitable for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Isothermal titration calorimetry (ITC) : Quantify binding affinity () by measuring heat changes during ligand-target interactions .

- Molecular docking simulations : Use software like AutoDock Vina to predict binding poses with targets (e.g., γ-aminobutyric acid receptors) .

- In vitro assays : Pair with fluorescence polarization to monitor competitive displacement of labeled ligands (e.g., FITC-conjugated probes) .

Q. How can contradictory data in pharmacological studies (e.g., conflicting efficacy results) be systematically resolved?

- Methodological Answer :

- Cross-lagged panel analysis : Assess temporal relationships between variables (e.g., dose-response vs. toxicity) using multi-wave longitudinal designs .

- Mediator analysis : Test if confounding factors (e.g., metabolic stability) explain discrepancies between in vitro and in vivo results .

- Meta-regression : Pool data from independent studies and regress outcomes against covariates (e.g., assay type, cell line) to identify bias sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.